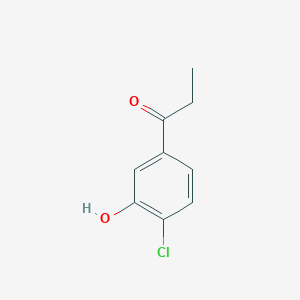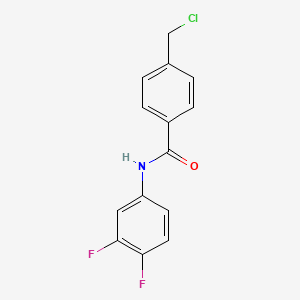![molecular formula C10H7Cl2N3O4 B12083335 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid is an organic compound characterized by the presence of dichloro, nitrophenyl, and hydrazono functional groups
準備方法
The synthesis of 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid typically involves the reaction of 2,3-dichlorobut-2-enoic acid with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
化学反応の分析
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
科学的研究の応用
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid can be compared with other similar compounds, such as:
2,3-Dichloro-4-oxo-but-2-enoic acid: This compound shares a similar core structure but lacks the nitrophenyl and hydrazono groups, resulting in different chemical properties and reactivity.
4,5-Dichloro-2-(4-chlorophenyl)pyridazin-3-one: This compound has a similar dichloro substitution pattern but differs in the overall structure and functional groups, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are valuable for various research applications.
特性
分子式 |
C10H7Cl2N3O4 |
|---|---|
分子量 |
304.08 g/mol |
IUPAC名 |
(E,4E)-2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2N3O4/c11-8(9(12)10(16)17)5-13-14-6-1-3-7(4-2-6)15(18)19/h1-5,14H,(H,16,17)/b9-8+,13-5+ |
InChIキー |
IPZTWAULIXCHDE-AFLFDFMDSA-N |
異性体SMILES |
C1=CC(=CC=C1N/N=C/C(=C(/C(=O)O)\Cl)/Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NN=CC(=C(C(=O)O)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)











